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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G
protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This
document provides a comprehensive in vitro characterization of ST-1006, summarizing its
binding affinity and functional activity. Detailed experimental protocols for key assays and
diagrams of the associated signaling pathways are presented to facilitate further research and
drug development efforts.

Core Compound Properties

ST-1006 is recognized for its high affinity and partial agonist activity at the histamine H4
receptor. Its engagement with H4R initiates signaling cascades that modulate immune cell
function, positioning it as a valuable tool for investigating the therapeutic potential of H4R
activation.

Binding Affinity

The binding affinity of ST-1006 to the human histamine H4 receptor has been determined
through radioligand binding assays.
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Parameter Value Receptor Radioligand Cell Line Reference
. [*H]-
pKi 7.94 Human H4 ] ) Sf9 cells [1][2]
Histamine

The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the
compound's binding affinity. A higher pKi value corresponds to a higher affinity.

Functional Activity

ST-1006 has been characterized as a partial agonist in functional assays, demonstrating its
ability to elicit a response from the H4 receptor, albeit to a lesser extent than a full agonist.

Measured

Assay Cell Type PEC50 Reference
Effect
IL-12p70 o
) Human Inhibition of IL-
Secretion ] 5.7-6.9 [3]
o Monocytes 12p70 secretion
Inhibition

The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50),
representing the compound's potency in a given functional assay.

Signaling Pathways

Activation of the histamine H4 receptor by an agonist such as ST-1006 initiates intracellular
signaling primarily through the Gai subunit of the heterotrimeric G protein, as well as through [3-
arrestin pathways.

Gai-Mediated Signaling Pathway

Upon agonist binding, the H4 receptor facilitates the exchange of GDP for GTP on the Gai
subunit, leading to the dissociation of the Gai and Gy subunits. The activated Gai subunit
inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.[4][5]
The Gy subunit can also modulate the activity of other downstream effectors.[4][6]
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B-Arrestin Signaling Pathway

Following agonist-induced activation, the H4 receptor is phosphorylated by G protein-coupled
receptor kinases (GRKSs). This phosphorylation promotes the recruitment of 3-arrestin to the
receptor.[7][8] B-arrestin binding sterically hinders further G protein coupling, leading to
desensitization, and can also initiate a separate wave of signaling by acting as a scaffold for

other signaling proteins.[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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